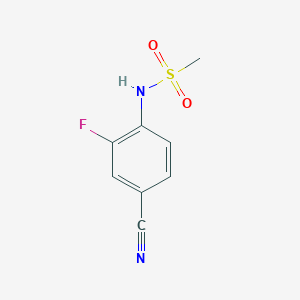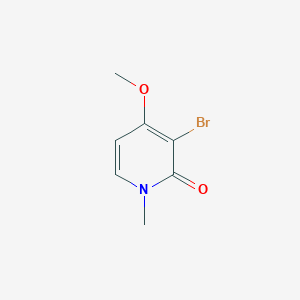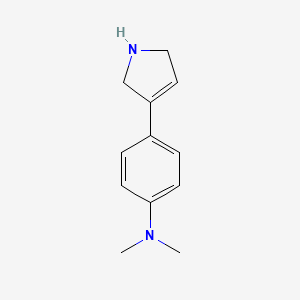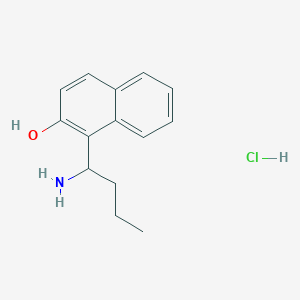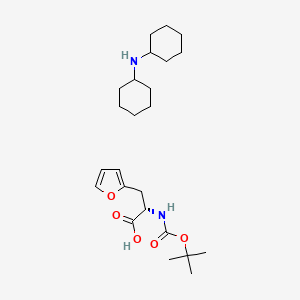
2-(Thiophen-2-yl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Thiophen-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1087723-62-3 . Its molecular weight is 211.71 . The IUPAC name for this compound is 2-(2-thienyl)aniline hydrochloride .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-2-yl)aniline hydrochloride”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The InChI code for “2-(Thiophen-2-yl)aniline hydrochloride” is 1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Thiophen-2-yl)aniline hydrochloride” is a powder with a melting point of 210-212°C . It is stored at room temperature .科学研究应用
Organic Electronics
2-(Thiophen-2-yl)aniline hydrochloride: is a valuable compound in the field of organic electronics. Its thiophene moiety is known for its excellent charge transport properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound can be used to synthesize various thiophene derivatives that serve as semiconducting materials, offering potential for flexible and wearable electronic devices .
Medicinal Chemistry
In medicinal chemistry, 2-(Thiophen-2-yl)aniline hydrochloride serves as a precursor for synthesizing biologically active molecules. Thiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used to develop new drugs with improved efficacy and reduced side effects .
Materials Science
The compound plays a significant role in materials science, particularly in the development of advanced materials with enhanced properties. It can be used to create polymers and composites with specific functionalities, such as increased thermal stability or electrical conductivity. These materials have applications in various industries, from aerospace to consumer goods .
Environmental Science
2-(Thiophen-2-yl)aniline hydrochloride: can contribute to environmental science by being part of sensors and materials designed for pollution control and sustainable energy solutions. Its derivatives can be incorporated into sensors that detect environmental pollutants or used in the synthesis of materials for green energy applications like solar cells and thermoelectric devices .
Analytical Chemistry
In analytical chemistry, this compound is utilized for the synthesis of reagents and indicators. Its structural properties allow for the development of sensitive and selective analytical methods for the detection and quantification of various chemical species, which is crucial in environmental monitoring and quality control processes .
Agriculture
Thiophene derivatives, synthesized using 2-(Thiophen-2-yl)aniline hydrochloride , find applications in agriculture as well. They can be used to create novel pesticides and herbicides with specific action mechanisms, contributing to the development of more efficient and environmentally friendly agricultural practices .
Energy Storage
The compound is also significant in the field of energy storage. It can be used to synthesize conductive polymers that are essential components of supercapacitors and batteries. These energy storage devices are key to advancing portable electronics and electric vehicles, offering higher energy densities and faster charging capabilities .
Chemical Synthesis
Lastly, 2-(Thiophen-2-yl)aniline hydrochloride is a versatile intermediate in chemical synthesis. It is used to create a variety of thiophene-based compounds through reactions like cyclization and coupling. These compounds are essential in the synthesis of dyes, pharmaceuticals, and advanced materials with specific optical and electronic properties .
安全和危害
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
未来方向
Thiophene-based analogs, such as “2-(Thiophen-2-yl)aniline hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
作用机制
Target of Action
Similar compounds, such as 4-(thiophen-2-yl)aniline, have been used in the synthesis of a variety of heterocyclic scaffolds . These scaffolds can interact with a wide range of biological targets, suggesting that 2-(Thiophen-2-yl)aniline hydrochloride may also have multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with biological targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, or interact with DNA .
Biochemical Pathways
Thiophene derivatives have been found to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-2-yl)aniline hydrochloride could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-(Thiophen-2-yl)aniline hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .
属性
IUPAC Name |
2-thiophen-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJVKCOXPQGNOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)aniline hydrochloride | |
CAS RN |
1087723-62-3 |
Source


|
| Record name | 2-(thiophen-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

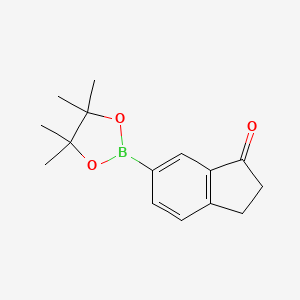
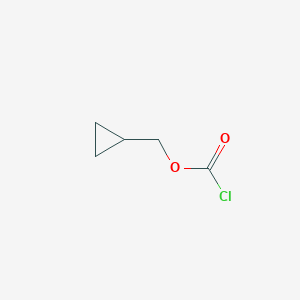


![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
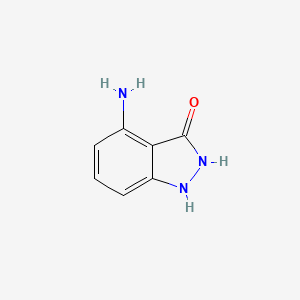
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)
